molecular formula C11H10F3NO3 B3040316 2,3,5-Trifluoro-4-morpholin-4-ylbenzoic acid CAS No. 1858250-74-4

2,3,5-Trifluoro-4-morpholin-4-ylbenzoic acid

Cat. No.: B3040316
CAS No.: 1858250-74-4
M. Wt: 261.2 g/mol
InChI Key: WPKSOFAVLZCUEG-UHFFFAOYSA-N
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Description

2,3,5-Trifluoro-4-morpholin-4-ylbenzoic acid is a fluorinated benzoic acid derivative featuring a morpholine ring substituted at the para position of the benzene ring. The compound’s structure combines electron-withdrawing fluorine atoms and a polar morpholino group, which may influence its physicochemical properties and biological interactions.

Properties

IUPAC Name

2,3,5-trifluoro-4-morpholin-4-ylbenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10F3NO3/c12-7-5-6(11(16)17)8(13)9(14)10(7)15-1-3-18-4-2-15/h5H,1-4H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPKSOFAVLZCUEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=C(C=C(C(=C2F)F)C(=O)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10F3NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,5-Trifluoro-4-morpholin-4-ylbenzoic acid typically involves the introduction of trifluoromethyl groups and the morpholine ring onto a benzoic acid derivative. One common method includes the use of trifluoromethylation reagents and morpholine under controlled reaction conditions. The reaction may involve steps such as halogenation, nucleophilic substitution, and cyclization to achieve the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2,3,5-Trifluoro-4-morpholin-4-ylbenzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and solvents .

Major Products Formed

The major products formed from these reactions include various substituted benzoic acids, morpholine derivatives, and trifluoromethylated compounds. These products can be further utilized in different applications .

Scientific Research Applications

Organic Synthesis

2,3,5-Trifluoro-4-morpholin-4-ylbenzoic acid serves as a building block in the synthesis of complex organic molecules. It is utilized in various chemical reactions due to its unique structural properties that enhance reactivity and selectivity in synthetic pathways.

Research indicates that this compound exhibits potential antimicrobial and anticancer properties:

  • Antimicrobial Activity : It has been shown to inhibit the growth of Gram-positive bacteria such as Staphylococcus aureus with minimal inhibitory concentrations (MIC) as low as 0.78 μg/ml . The presence of trifluoromethyl groups enhances its antibacterial efficacy by affecting membrane permeability and disrupting cellular processes.
  • Anticancer Properties : Preliminary studies suggest that derivatives of this compound may induce apoptosis in cancer cells by modulating specific signaling pathways .

Pharmaceutical Development

The compound is being explored as a potential pharmaceutical intermediate , particularly in the development of drugs targeting bacterial infections and cancer. Its unique chemical structure allows for modifications that can improve drug efficacy and reduce side effects .

Industrial Applications

In industrial settings, this compound is used in the production of specialty chemicals and materials with unique properties. Its ability to enhance the performance characteristics of polymers and coatings makes it valuable in material science.

Case Studies

  • Antibacterial Efficacy Study : A study demonstrated that derivatives of this compound effectively reduced biofilm formation in Staphylococcus aureus, highlighting its potential for treating chronic infections .
  • Cancer Cell Apoptosis Induction : Research findings suggest that specific modifications to the compound can enhance its ability to induce apoptosis in various cancer cell lines, showing promise for future therapeutic applications .

Mechanism of Action

The mechanism of action of 2,3,5-Trifluoro-4-morpholin-4-ylbenzoic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl groups and morpholine ring contribute to its binding affinity and reactivity. These interactions can modulate various biological processes, leading to the observed effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The table below compares 2,3,5-Trifluoro-4-morpholin-4-ylbenzoic acid with three related compounds based on substituents, molecular weight, and applications:

Compound Name Substituents Molecular Weight (g/mol) Key Applications/Activities
This compound 2,3,5-F; 4-morpholino; COOH ~279.2* Potential kinase inhibition
4-[3-(4-(4,6-Dimorpholino-1,3,5-triazin-2-yl)phenyl)ureido]benzoic acid Ureido linker; triazine-morpholino ~564.6 Kinase inhibitor candidates
5-[2-Chloro-4-(trifluoromethyl)phenoxy]-2-nitrobenzoic acid 2-nitro; phenoxy-Cl/CF₃; COOH ~375.7 Herbicidal activity
Aprepitant derivatives (e.g., 1148113-53-4) Triazolone; fluorophenyl-morpholino ~650.5 Antiemetic agents

*Estimated based on structural formula.

Key Observations:

  • Fluorine vs. Chlorine/Nitro Groups : The trifluoro substitution pattern in the target compound likely increases lipophilicity (higher logP) compared to nitro- or chlorine-containing analogs (e.g., T3D3790 in ), which may enhance membrane permeability but reduce aqueous solubility .
  • Morpholino Group Impact: The morpholine ring improves solubility relative to non-polar substituents, as seen in aprepitant derivatives, where morpholino groups contribute to pharmacokinetic stability .

Biological Activity

2,3,5-Trifluoro-4-morpholin-4-ylbenzoic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural features:

  • Trifluoromethyl Group : Enhances lipophilicity and biological activity.
  • Morpholine Ring : Contributes to binding affinity with various biological targets.

Biological Activities

This compound exhibits a range of biological activities:

1. Antimicrobial Activity

Research indicates that compounds with trifluoromethyl substitutions often exhibit potent antimicrobial properties. In particular, derivatives similar to this compound have shown effective inhibition against Gram-positive bacteria with Minimum Inhibitory Concentration (MIC) values as low as 0.78–3.125 μg/ml .

2. Anticancer Properties

Studies have demonstrated that this compound can inhibit the growth of various cancer cell lines. The mechanism involves the modulation of key signaling pathways associated with cell proliferation and apoptosis. For instance, compounds featuring morpholine groups have been linked to enhanced activity against PI3K pathways, which are critical in cancer biology .

The biological activity of this compound can be attributed to its ability to interact with specific enzymes and receptors:

  • Enzyme Inhibition : The morpholine moiety facilitates binding to active sites on target enzymes, leading to inhibition.
  • Receptor Modulation : The trifluoromethyl group enhances the compound's ability to modulate receptor activity, impacting various signaling pathways.

Case Studies

Several studies have highlighted the efficacy of this compound in different biological contexts:

Study 1: Antimicrobial Efficacy

A recent study tested various derivatives of benzoic acid with trifluoromethyl substitutions against a panel of bacterial strains. The results indicated that the presence of the morpholine group significantly improved antimicrobial potency compared to non-substituted analogs .

Study 2: Cancer Cell Line Inhibition

In vitro assays conducted on human cancer cell lines showed that this compound effectively inhibited cell growth. The compound was found to induce apoptosis through the activation of caspase pathways .

Comparative Analysis

Compound NameMIC (μg/ml)Activity TypeMechanism of Action
This compound0.78–3.125AntimicrobialEnzyme inhibition and receptor modulation
Similar Trifluoromethyl Derivative1.0–5.0AnticancerApoptosis induction

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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